4-(2,3-Dimethylphenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

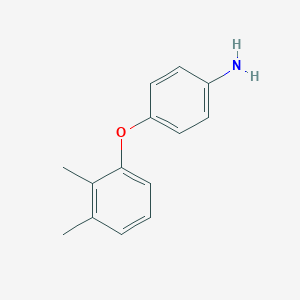

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUXBJVAWDBGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427971 | |

| Record name | 4-(2,3-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155106-50-6 | |

| Record name | 4-(2,3-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-(2,3-Dimethylphenoxy)aniline

Introduction

4-(2,3-Dimethylphenoxy)aniline, a diaryl ether derivative, stands as a molecule of significant interest for researchers in synthetic and medicinal chemistry. Its structure, characterized by a 2,3-dimethylphenoxy group linked to an aniline moiety, combines the reactivity of an aromatic amine with the structural framework of a phenoxy scaffold. This unique combination makes it a valuable intermediate for the synthesis of complex organic molecules, including potential pharmaceutical agents and advanced materials.[1][2] The 4-phenoxyaniline core, in particular, has been identified as a key fragment in the development of neuroprotective compounds, highlighting the potential of its derivatives in drug discovery programs.[3]

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its use in a laboratory setting.

Core Physicochemical Properties

The fundamental identity and physical characteristics of this compound are summarized below. The molecule is typically a solid at ambient temperature with moderate solubility in common organic solvents, a property conferred by its hydrophobic aromatic rings.[1]

| Property | Value | Source |

| CAS Number | 155106-50-6 | [1][4] |

| Molecular Formula | C₁₄H₁₅NO | [1][4][5] |

| Molecular Weight | 213.27 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Benzenamine, 4-(2,3-dimethylphenoxy)- | [1][4] |

| SMILES | CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C | [1][4] |

| InChIKey | INUXBJVAWDBGIB-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

The formation of the diaryl ether bond is the critical step in constructing this compound. The Ullmann condensation represents a robust and well-established method for this transformation, involving the copper-catalyzed coupling of a phenol with an aryl halide.[6] This approach is favored for its reliability in forming C-O bonds between aromatic systems.

Proposed Synthetic Protocol: Ullmann Condensation

This protocol is a representative methodology adapted from established procedures for similar diaryl ethers.[6] The causality behind this choice rests on the efficiency of modern copper/ligand systems to facilitate such couplings under relatively mild conditions compared to traditional high-temperature methods.

Step 1: Reaction Setup

-

To a dry Schlenk flask, add 2,3-dimethylphenol (1.0 eq.), 4-fluoronitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.) as the base.

-

The flask is sealed with a rubber septum.

Step 2: Inert Atmosphere

-

Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Repeat this cycle three times to ensure the removal of atmospheric oxygen, which can interfere with the copper catalyst.

Step 3: Solvent Addition and Reaction

-

Add a suitable high-boiling point aprotic polar solvent, such as DMF or DMSO, via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 4: Workup and Purification

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude nitro-intermediate.

-

Purify the intermediate via column chromatography.

Step 5: Reduction of the Nitro Group

-

Dissolve the purified 4-(2,3-dimethylphenoxy)-1-nitrobenzene intermediate in ethanol or methanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂, Pd/C).

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

After reaction completion, neutralize the mixture and extract the product with an organic solvent.

-

Dry, concentrate, and purify by column chromatography to yield the final product, this compound.

Caption: A generalized workflow for the synthesis of this compound.

Ullmann Condensation Catalytic Cycle

The efficacy of the Ullmann reaction hinges on the copper catalyst cycling between its oxidation states. The base is crucial as it deprotonates the phenol, generating the active nucleophile (phenoxide) required for the reaction to proceed.

Caption: The catalytic cycle for the copper-mediated formation of a diaryl ether.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its aniline moiety. The aromatic amine is a versatile functional group for further chemical transformations.[7]

Reactivity of the Aniline Moiety

-

Electrophilic Aromatic Substitution (EAS): The amino (-NH₂) group is a powerful activating, ortho-, para-directing group.[8] Direct electrophilic substitution (e.g., halogenation, nitration) on this compound is expected to occur rapidly at the positions ortho to the amine (positions 3 and 5), often leading to polysubstitution.[8]

-

Reactivity Control via Acetylation: To achieve selective monosubstitution, the high reactivity of the amine must be tempered. This is expertly achieved by converting the amine to an acetamide. The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating, allowing for controlled, stepwise reactions. The protecting group can be easily removed by hydrolysis to regenerate the amine.[8]

Caption: Strategy for controlled electrophilic aromatic substitution on the aniline ring.

-

Diazotization: Like other primary anilines, the amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures.[7] This diazonium intermediate is highly valuable, serving as a precursor to a wide array of functional groups through reactions like the Sandmeyer reaction (to install halides or a cyano group) or hydrolysis (to form a phenol).

Stability of the Diaryl Ether Linkage

The C-O-C ether bond is chemically robust and generally stable to the reaction conditions used to modify the aniline ring, including EAS and diazotization. Cleavage of this bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI at high temperatures.

Predictive Spectroscopic Characterization

For researchers synthesizing this compound, the following spectroscopic signatures can be anticipated for structural verification.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Complex multiplets in the range of δ 6.7-7.5 ppm. Protons on the aniline ring will appear distinct from those on the dimethylphenyl ring. - Amine Protons (-NH₂): A broad singlet, typically between δ 3.5-4.5 ppm, which is exchangeable with D₂O. - Methyl Protons (-CH₃): Two distinct singlets around δ 2.1-2.4 ppm, each integrating to 3H. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 110-160 ppm region. The carbon attached to the oxygen (C-O) and the carbon attached to the nitrogen (C-N) will be downfield. - Methyl Carbons: Two signals in the aliphatic region, typically δ 15-25 ppm. |

| FT-IR | - N-H Stretch: A characteristic doublet of medium intensity around 3350-3450 cm⁻¹ (asymmetric and symmetric stretching of the primary amine). - C-O-C Stretch: Strong, distinct bands around 1200-1250 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) for the diaryl ether. - Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion (M⁺): A prominent peak at m/z = 213. - Fragmentation: Potential cleavage at the ether linkage leading to fragments corresponding to the 2,3-dimethylphenoxide radical ion or the aminophenyl radical cation. |

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a sophisticated building block.

-

Medicinal Chemistry: Aniline and its derivatives are foundational scaffolds in pharmaceuticals, contributing to antibiotics, analgesics, and anti-inflammatory drugs.[2][9] The 4-phenoxyaniline substructure, specifically, has been explored for the development of neuroprotective agents that target mechanisms of programmed cell death.[3] The dimethyl substitution pattern on this molecule offers a unique steric and electronic profile that can be exploited to fine-tune binding interactions with biological targets and optimize pharmacokinetic properties like metabolic stability.

-

Materials Science: The rigid, aromatic structure makes this compound a candidate for synthesizing polymers, dyes, and pigments.[1] The amine functionality allows for its incorporation into polyamides or polyimides, potentially creating materials with high thermal stability.

Safety and Handling

As an aromatic amine, this compound should be handled with caution, assuming potential hazards common to this class of compounds.[1]

-

Primary Hazards: May be harmful if swallowed, and toxic if it comes into contact with skin or is inhaled.[10][11] Aromatic amines can be skin and eye irritants.[1][5] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[10][12]

-

Handling Recommendations: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust or vapors.[11]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and halogens.[10]

-

Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[11] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[11][13] |

| Skin/Body Protection | Laboratory coat and appropriate protective clothing. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[10] |

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12][13]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]

-

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[10][11][12][13]

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7139200, this compound. [Link]

- CATO Research Chemical Inc. Safety Data Sheet - 2-(2,3-Dimethylphenoxy)aniline. (2025-12-17). [Link]

- Organic Syntheses. ACETONE-ANIL AND 2,4-DIMETHYLQUINOLINE. [Link]

- ResearchGate.

- PubChemLite. 4-(3,5-dimethylphenoxy)aniline (C14H15NO). [Link]

- Bloom Tech. Can Aniline Be Used In Drug Development?. (2025-02-17). [Link]

- NIST. Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)-. [Link]

- ResearchGate. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. (2014-05-14). [Link]

- ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

- MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

- OpenStax. 24.8 Reactions of Arylamines. (2023-09-20). [Link]

- Google Patents. CN102180800A - Synthesis method of aniline compound.

Sources

- 1. CAS 155106-50-6: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C14H15NO | CID 7139200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 155106-50-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 24.8 Reactions of Arylamines - Organic Chemistry | OpenStax [openstax.org]

- 9. bloomtechz.com [bloomtechz.com]

- 10. fishersci.com [fishersci.com]

- 11. geneseo.edu [geneseo.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. zycz.cato-chem.com [zycz.cato-chem.com]

physicochemical properties of 4-(2,3-Dimethylphenoxy)aniline

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,3-Dimethylphenoxy)aniline

Foreword: A Molecule-Centric Approach

In the landscape of drug discovery and materials science, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which all subsequent research is built. This guide eschews a rigid, one-size-fits-all template. Instead, it adopts a narrative tailored to the specific structural attributes of this compound, a molecule distinguished by its diaryl ether linkage and primary aromatic amine functionality. Our exploration will be guided by the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system for generating reliable and reproducible data. This document is intended for the discerning researcher who requires not just data, but a deep, mechanistic understanding of the molecule they are working with.

Core Molecular Identity and Structural Features

This compound (CAS No. 155106-50-6) is an aromatic organic compound featuring a central diaryl ether linkage.[1][2] This structure connects a 2,3-dimethylphenyl group to a 4-aminophenyl group. The presence of the aniline moiety imparts basic properties and makes it a potential nucleophile, while the sterically hindered dimethylphenoxy group influences its conformational flexibility and intermolecular interactions.[1] These features suggest its utility as a versatile intermediate in the synthesis of more complex molecules, such as dyes, pigments, or pharmacologically active compounds.[1]

Key Structural Identifiers

| Identifier | Value | Source |

| CAS Number | 155106-50-6 | [1][2] |

| Molecular Formula | C₁₄H₁₅NO | [1][2][3] |

| Molecular Weight | 213.27 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | Cc1cccc(c1C)Oc1ccc(cc1)N | [1][2] |

| InChIKey | INUXBJVAWDBGIB-UHFFFAOYSA-N | [2] |

Summary of Physicochemical Properties

The following table summarizes the core . It is critical to recognize that while some data is experimentally derived, other values, particularly for complex properties, are often computationally predicted and should be confirmed empirically.

| Property | Value / Description | Comments & Significance |

| Physical State | Solid at room temperature. | Typical for aromatic compounds of this molecular weight.[1] |

| Molecular Weight | 213.27 g/mol | Foundational for all stoichiometric calculations.[2][3] |

| pKa | ~3.7 (Predicted for conjugate acid) | The aniline amine group is basic. This predicted value, similar to other substituted anilines, indicates it is a weak base.[4][5] Essential for understanding behavior in acidic/basic media and for designing extraction or purification protocols. |

| Solubility | Moderately soluble in organic solvents; likely poorly soluble in water. | The hydrophobic aromatic rings dominate its solubility profile.[1] Crucial for selecting appropriate solvents for reactions, purification, and analysis. |

| Stability | Stable under recommended storage conditions. Susceptible to oxidation and light degradation. | Like many anilines, it may darken over time. Storage in a cool, dark place under an inert atmosphere is recommended. |

| Hazard Class | Irritant.[3][6] | May cause skin and eye irritation. Detailed safety protocols must be followed. |

Experimental Determination of Key Properties: Protocols & Rationale

As a Senior Application Scientist, I emphasize that robust data generation relies on methodically sound and well-understood protocols. The following sections provide step-by-step methodologies grounded in established chemical principles.

Protocol for Melting Point Determination

-

Expertise & Rationale: The melting point is a critical indicator of purity. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting range. This protocol uses the capillary method, a standard and reliable technique.

-

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

-

Protocol for Solubility Profiling

-

Expertise & Rationale: Understanding a compound's solubility in various solvents is paramount for designing reaction conditions, extraction procedures, and formulation strategies. This protocol employs the equilibrium shake-flask method, which is a gold standard for determining thermodynamic solubility.

-

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO)).

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected solvent in separate glass vials. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the vials at a low speed to pellet the solid.

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).

-

Quantify the concentration of the dissolved compound against a pre-prepared calibration curve.

-

-

Data Reporting: Report the solubility in units of mg/mL or mol/L for each solvent at the specified temperature.

-

-

Workflow Visualization:

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for pKa Determination via Potentiometric Titration

-

Expertise & Rationale: The pKa of the conjugate acid of the aniline nitrogen dictates the compound's ionization state at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. Potentiometric titration is a direct and accurate method for this determination.

-

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system where both the free base and its protonated form are soluble (e.g., a mixture of water and a co-solvent like methanol or DMSO).

-

Apparatus Setup:

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Calibrate a pH meter with standard buffers (pH 4, 7, 10).

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

-

Titration:

-

Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point (the point of steepest inflection) from the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pH at the half-equivalence point (where half of the aniline has been protonated) is equal to the pKa of the conjugate acid (pKaH).

-

-

Validation: The protocol is self-validating through the clear sigmoidal shape of the titration curve and the distinct peak in its first derivative.

-

Spectroscopic Characterization Profile

Spectroscopic data provides an unambiguous fingerprint of the molecular structure.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

-

Expected ¹H NMR Features:

-

Aromatic Protons: Complex multiplets in the ~6.5-7.5 ppm range.

-

Amine Protons (NH₂): A broad singlet, whose chemical shift is concentration and solvent dependent.

-

Methyl Protons (CH₃): Two distinct singlets in the ~2.0-2.5 ppm range.

-

-

Expected ¹³C NMR Features: Multiple signals in the aromatic region (~110-160 ppm) and two signals in the aliphatic region (~15-25 ppm) for the methyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol: Prepare a sample by either creating a KBr pellet or as a thin film. Analyze using an FTIR spectrometer.

-

Expected Characteristic Absorptions:

-

N-H Stretch: A pair of medium intensity bands around 3350-3450 cm⁻¹ (characteristic of a primary amine).

-

C-O-C Stretch: A strong band in the 1200-1270 cm⁻¹ region (aryl ether).

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C Bends: Bands in the 1450-1600 cm⁻¹ region.

-

-

Stability and Handling

-

Chemical Stability: this compound is generally stable under standard laboratory conditions. However, as an aniline derivative, it is susceptible to slow oxidation, particularly when exposed to air and light, which can lead to the formation of colored impurities. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.[7][8]

-

Safe Handling and Personal Protective Equipment (PPE):

-

Expertise & Trustworthiness: The safety of the researcher is non-negotiable. The following guidelines are synthesized from authoritative safety data sheets (SDS) and represent best practices.

-

Hazard Overview: Classified as an irritant.[3][6] Aromatic amines as a class can be toxic if swallowed, inhaled, or absorbed through the skin.[7][9]

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. Wear a lab coat to protect clothing.[7]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.

-

-

First Aid Measures:

-

-

Safe Handling Workflow:

Caption: Mandatory workflow for safely handling the compound.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7139200, this compound.

- Supporting Information. (n.d.). Analytic Data.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1121067, 4-(2-Methoxyphenoxy)aniline.

- U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

- ResearchGate. (n.d.). Table 2 pK a Values for substituted anilinium ions in DMSO.

- PubMed Central. (2021, October 26). Quantification of aniline and N-methylaniline in indigo.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020).

- University of Tartu. (n.d.). pKa values bases.

- SpectraBase. (n.d.). 4-(3,4-Dimethylphenoxy)aniline.

- NIST. (n.d.). Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)-.

- ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.

- Organic Chemistry Data. (n.d.). Bordwell pKa Table.

- University of Calgary. (n.d.). Amines.

- PubChemLite. (n.d.). 4-(3,5-dimethylphenoxy)aniline (C14H15NO).

- Chem-Impex. (n.d.). 4-(Trifluoromethoxy)aniline.

- Chemsigma. (n.d.). 4-(2,6-Dimethylphenoxy)aniline [41280-55-1].

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76543, 4-Amino-3,5-dimethylphenol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600848, 4-(Trifluoromethoxy)aniline.

Sources

- 1. CAS 155106-50-6: this compound [cymitquimica.com]

- 2. This compound | C14H15NO | CID 7139200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemicalbook.com]

- 4. 893754-18-2 CAS MSDS (3-CHLORO-4-(2,3-DIMETHYLPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 6. 155106-50-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. geneseo.edu [geneseo.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-(2,3-Dimethylphenoxy)aniline

Foreword: The Imperative of Rigorous Structure Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent investigations are built. An error in structure assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising drug candidate. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth exploration of the multifaceted process of structure elucidation, using 4-(2,3-Dimethylphenoxy)aniline as a case study. We will move beyond a mere recitation of techniques, delving into the strategic rationale behind the application of a suite of modern spectroscopic methods to arrive at a conclusive and validated chemical structure.

Foundational Analysis: Initial Characterization and Synthesis of this compound

Before delving into the intricacies of spectroscopic analysis, a foundational understanding of the target molecule's origins and basic properties is essential. This compound, with the chemical formula C₁₄H₁₅NO, is an aromatic amine containing a diaryl ether linkage.[1] Its synthesis is a critical first step in its characterization.

Synthesis via Ullmann Condensation: A Robust Method for Diaryl Ether Formation

A common and effective method for the synthesis of diaryl ethers is the Ullmann condensation.[2] This copper-catalyzed reaction joins an aryl halide with a phenol. For the synthesis of this compound, this would typically involve the coupling of 4-iodoaniline with 2,3-dimethylphenol.

Reaction Scheme:

Caption: Ullmann condensation for the synthesis of this compound.

Experimental Protocol: Ullmann Condensation

-

Reagent Preparation: In a dry, inert atmosphere glovebox, combine 4-iodoaniline (1.0 eq), 2,3-dimethylphenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

A Multi-Technique Approach to Spectroscopic Elucidation

The core of structure elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.

Caption: A workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry provides the molecular weight and elemental composition of a compound, which are fundamental to its identification.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample solution into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Expected Data and Interpretation

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₄H₁₅NO | Consistent with the proposed structure. |

| Calculated Exact Mass | 213.1154 g/mol | The theoretical monoisotopic mass. |

| Observed [M+H]⁺ | ~214.1227 m/z | The protonated molecular ion. |

A key aspect of mass spectrometry is the analysis of fragmentation patterns, which can provide valuable structural information.

Proposed Fragmentation Pathway:

The primary fragmentation is expected to occur at the ether linkage, leading to the formation of characteristic fragment ions.

Caption: Proposed major fragmentation of this compound in MS.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | N-H bend | Primary Amine (-NH₂) |

| 1500-1400 | C=C stretch | Aromatic Ring |

| 1270-1200 | C-O stretch (asymmetric) | Aryl Ether |

| 1075-1020 | C-O stretch (symmetric) | Aryl Ether |

| 850-810 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |

The presence of two distinct N-H stretching bands is a clear indicator of a primary amine.[3] The strong C-O stretching bands confirm the presence of the aryl ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated and aromatic systems within a molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Analysis: Record the UV-Vis spectrum over a range of 200-400 nm.

Expected Data and Interpretation

| λmax (nm) | Electronic Transition | Chromophore |

| ~240 | π → π | Phenyl rings |

| ~290 | π → π | Aniline moiety |

The observed absorption bands are consistent with the presence of the aniline and phenoxy chromophores. Aniline and its derivatives typically exhibit two absorption bands in the UV region.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

1D NMR: ¹H and ¹³C Spectra

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | t | 1H | H-5' |

| ~6.95 | d | 1H | H-6' |

| ~6.85 | d | 2H | H-2, H-6 |

| ~6.75 | d | 1H | H-4' |

| ~6.70 | d | 2H | H-3, H-5 |

| ~3.60 | s (broad) | 2H | -NH₂ |

| ~2.25 | s | 3H | 2'-CH₃ |

| ~2.10 | s | 3H | 3'-CH₃ |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~155.0 | C-1' |

| ~148.0 | C-4 |

| ~142.0 | C-1 |

| ~138.0 | C-3' |

| ~128.0 | C-2' |

| ~127.0 | C-5' |

| ~122.0 | C-6' |

| ~120.0 | C-2, C-6 |

| ~118.0 | C-4' |

| ~116.0 | C-3, C-5 |

| ~20.0 | 3'-CH₃ |

| ~16.0 | 2'-CH₃ |

Note: The predicted chemical shifts are estimations and may vary slightly in an experimental setting.

2D NMR: Establishing Connectivity

2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms.

Experimental Protocols: 2D NMR Spectroscopy

The same sample prepared for 1D NMR can be used for 2D experiments, including COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different parts of the molecule.

Caption: Key 2D NMR correlations for confirming the structure of this compound.

By systematically analyzing the correlations from these 2D NMR experiments, the complete bonding framework of the molecule can be pieced together, confirming the substitution patterns on both aromatic rings and the position of the ether linkage.

Conclusion: A Unified and Validated Structural Assignment

The structure elucidation of this compound serves as a compelling example of the power of a modern, multi-technique analytical approach. By integrating data from mass spectrometry, infrared and UV-Vis spectroscopy, and a suite of 1D and 2D NMR experiments, we can confidently assign the structure of this molecule. Each technique provides a layer of evidence, and their collective agreement forms a self-validating system that is the hallmark of rigorous scientific inquiry in the field of drug discovery and development. This comprehensive approach ensures the highest level of confidence in the molecular structure, which is paramount for all subsequent research endeavors.

References

- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

- American Chemical Society. (1967). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. [Link]

- ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)...[Link]

- PubMed. (1988).

- PubChem. (n.d.). This compound. [Link]

- Wikipedia. (n.d.).

- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

- nmrdb.org. (n.d.). Predict 1H proton NMR spectra. [Link]

- nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

- Chemistry LibreTexts. (2023, August 29).

Sources

4-(2,3-Dimethylphenoxy)aniline molecular formula C14H15NO

An In-depth Technical Guide to 4-(2,3-Dimethylphenoxy)aniline (C₁₄H₁₅NO)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a diaryl ether aniline derivative. While specific research on this particular molecule is limited, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. The focus is on its chemical properties, synthesis, characterization, and potential applications, grounded in the broader context of diaryl ether and substituted aniline chemistry.

Introduction and Molecular Overview

This compound, with the molecular formula C₁₄H₁₅NO, belongs to the class of diaryl ethers, which are characterized by an oxygen atom connecting two aryl groups.[1] This structural motif is a privileged scaffold in medicinal chemistry and agrochemical design, appearing in numerous natural products and synthetic compounds with diverse biological activities.[2][3] The presence of both a primary aniline amine group and a dimethylphenoxy moiety suggests a versatile chemical intermediate with potential for further functionalization.[1] Its structure may confer unique physicochemical properties influencing solubility, reactivity, and biological interactions.[4]

The diaryl ether framework is a cornerstone in the development of agents targeting various diseases, including cancer, inflammation, and microbial infections.[2][5] The aniline substructure is also a common feature in pharmacologically active molecules. Therefore, this compound represents a molecule of significant interest for synthetic chemists and drug discovery programs.

Caption: 2D Structure of this compound.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is compiled from chemical databases and supplier information.[6][7]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [1][6] |

| Molecular Weight | 213.28 g/mol | [6][7] |

| IUPAC Name | This compound | [6] |

| CAS Number | 155106-50-6 | [1][6] |

| Canonical SMILES | CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C | [6] |

| InChI Key | INUXBJVAWDBGIB-UHFFFAOYSA-N | [6] |

| Appearance | Typically a solid at room temperature | [1] |

| Solubility | Expected to have moderate solubility in organic solvents | [1] |

Synthesis Methodologies

The synthesis of unsymmetrical diaryl ethers like this compound is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination/etherification.[8][9]

Caption: Generalized synthetic pathways for this compound.

Ullmann Condensation

The Ullmann condensation is a classic method for forming diaryl ethers, involving the coupling of an aryl halide with a phenol using a stoichiometric or catalytic amount of copper.[8][10]

Causality and Insights: This reaction typically requires high temperatures (100-220 °C) and often polar aprotic solvents.[10][11] The choice of base is critical; stronger bases like cesium carbonate can promote the reaction at lower temperatures.[12] The reactivity of the aryl halide follows the order I > Br > Cl.[10] The mechanism is believed to involve the formation of a copper phenoxide, which then undergoes oxidative addition with the aryl halide.

Experimental Protocol (General):

-

To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-dimethylphenol (1.1 eq.), a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.), and a copper catalyst like CuI (5-10 mol%).[13]

-

Add a suitable solvent, such as DMF or toluene.

-

Add the 4-haloaniline (e.g., 4-bromoaniline) (1.0 eq.).

-

Heat the mixture to 100-150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[11]

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Etherification

A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction.[9][14] This method generally offers a broader substrate scope and requires lower reaction temperatures.[15]

Causality and Insights: The key to this reaction's success lies in the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[16] These ligands facilitate the crucial reductive elimination step that forms the C-O bond. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is typical.[16] This method is often more tolerant of various functional groups compared to the Ullmann reaction.[14]

Experimental Protocol (General):

-

To a dry, two-necked flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂ or Pd(dba)₂) (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu) (1.5-2.0 eq.).[16]

-

Add anhydrous toluene, followed by 2,3-dimethylphenol (1.2 eq.) and 4-bromoaniline (1.0 eq.).

-

Stir the mixture at 80-110 °C for 4-18 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.[16]

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash chromatography to yield the desired diaryl ether.[16]

Spectroscopic Characterization (Predicted)

| Technique | Predicted Features |

| ¹H NMR (in CDCl₃) | - -NH₂ protons: A broad singlet around 3.5-4.5 ppm. - Aromatic protons (aniline ring): Two doublets (AA'BB' system) between 6.6-7.0 ppm. - Aromatic protons (phenoxy ring): Multiplets between 6.8-7.2 ppm. - -CH₃ protons: Two singlets around 2.1-2.4 ppm. |

| ¹³C NMR (in CDCl₃) | - Aromatic carbons: Multiple signals in the range of 115-160 ppm. The carbon attached to the oxygen (C-O) would be downfield, as would the carbon attached to the nitrogen (C-N). - Methyl carbons: Signals in the aliphatic region, around 15-25 ppm. |

| IR Spectroscopy (KBr) | - N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. - C-H stretching (aromatic): Signals just above 3000 cm⁻¹. - C-H stretching (aliphatic): Signals just below 3000 cm⁻¹. - C=C stretching (aromatic): Bands in the 1500-1600 cm⁻¹ region. - C-O-C stretching (asymmetric): A strong band around 1200-1250 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 213. - Key Fragments: Expect fragmentation patterns corresponding to the loss of methyl groups or cleavage of the ether bond. |

Potential Applications and Biological Activity

The diaryl ether scaffold is a well-established pharmacophore.[2] Derivatives have demonstrated a wide range of biological activities, suggesting potential avenues of investigation for this compound.

-

Anticancer Agents: Many diaryl ether derivatives are investigated for their anticancer properties, acting as inhibitors of kinases, tubulin polymerization, or other cellular pathways.[5][19]

-

Antimicrobial and Antiviral Activity: The diaryl ether motif is present in compounds with antibacterial, antifungal, and antiviral properties.[2]

-

Agrochemicals: This class of compounds has found use as herbicides, fungicides, and insecticides.[2]

-

Material Science: The structural rigidity and potential for functionalization make diaryl ethers interesting for the development of new polymers and materials.[4]

The aniline moiety can be readily derivatized, for example, through acylation, sulfonylation, or diazotization, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Toxicology and Safety Considerations

As with any chemical, proper handling and safety precautions are paramount. While specific toxicological data for this compound is not available, information on the class of substituted anilines provides a basis for risk assessment.

-

General Hazards: Aromatic amines can be toxic and may cause skin and eye irritation.[1][7]

-

Systemic Effects: Studies on various substituted anilines in rats have shown that hemolysis (damage to red blood cells) is a common toxicological effect.[20][21] The liver and kidneys can also be target organs for toxicity.[20]

-

Structure-Toxicity Relationship: The toxicity of substituted anilines can be influenced by the nature and position of the substituents on the aromatic ring.[22][23] For instance, electron-withdrawing groups can sometimes increase toxicity, while electron-donating groups may reduce it.[22]

Recommended Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.[7]

Conclusion and Future Directions

This compound is a versatile chemical building block with significant, albeit largely unexplored, potential in drug discovery and material science. Its synthesis can be reliably achieved through established cross-coupling methodologies like the Ullmann condensation and Buchwald-Hartwig etherification.

Given the lack of specific research on this molecule, future work should focus on:

-

Optimized Synthesis: Developing and reporting a high-yield, scalable synthesis protocol.

-

Full Characterization: Publishing complete experimental spectroscopic and crystallographic data.

-

Biological Screening: Evaluating its activity in a range of biological assays (e.g., anticancer, antimicrobial) to uncover its therapeutic potential.

-

Derivatization: Synthesizing a library of derivatives to establish clear structure-activity relationships.

This guide provides a foundational framework for researchers to begin their investigation into this promising molecule, leveraging the wealth of knowledge available for the broader classes of diaryl ethers and substituted anilines.

References

- Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on r

- 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline - Smolecule

- CAS 155106-50-6: this compound - CymitQuimica

- Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed

- Substituted aniline interaction with submitochondrial particles and quantitative structure-activity rel

- Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed

- Full article: Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure†

- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl

- This compound | C14H15NO | CID 7139200 - PubChem - NIH

- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal

- US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google P

- 4-(2,3-Dimethylphenoxy)

- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - ark

- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components& - SciELO México

- Buchwald–Hartwig amin

- This compound - ChemicalBook

- Diaryl ether synthesis by etherification (aryl

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed

- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl

- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC)

- 46731-94-6|4-(3,4-Dimethylphenoxy)aniline|BLD Pharm

- Selected examples of pharmaceutically important diaryl ether derivatives - ResearchG

- is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm. - Organic Syntheses Procedure

- Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing)

- Diaryl ether derivatives as anticancer agents - A review | Request PDF - ResearchG

- Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondens

- Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)- - the NIST WebBook

- Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis - ACS Public

- (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene)

- 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem

- 2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline - Smolecule

- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure

- 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem - NIH

Sources

- 1. CAS 155106-50-6: this compound [cymitquimica.com]

- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline | 946784-54-9 [smolecule.com]

- 5. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C14H15NO | CID 7139200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 155106-50-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. books.rsc.org [books.rsc.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. scielo.org.mx [scielo.org.mx]

- 11. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for 4-(2,3-Dimethylphenoxy)aniline

An In-Depth Technical Guide to 4-(2,3-Dimethylphenoxy)aniline for Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a diaryl ether amine of significant interest in medicinal chemistry and materials science. The document elucidates its chemical identity, physicochemical properties, and detailed synthesis methodologies, with a focus on the Ullmann condensation. We explore the rationale behind experimental choices, offering insights grounded in established chemical principles. Furthermore, this guide discusses the potential applications of this scaffold in drug discovery, particularly as a key intermediate for synthesizing bioactive molecules. The content is structured to serve as a practical resource for researchers, chemists, and professionals engaged in drug development and organic synthesis.

Introduction: The Significance of the Diaryl Ether Amine Scaffold

The diaryl ether moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active compounds. Its unique conformational flexibility, combined with its metabolic stability, makes it an attractive linker or core element in drug design. When coupled with an aniline functional group, as in this compound, the resulting molecule becomes a versatile building block. The primary aromatic amine serves as a crucial synthetic handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and carbon-nitrogen cross-coupling reactions.

Aniline derivatives are foundational in the development of pharmaceuticals, from kinase inhibitors in oncology to agents targeting cardiovascular diseases.[1][2] The specific substitution pattern of this compound, featuring a dimethylated phenyl ring, offers a unique steric and electronic profile that can be exploited to fine-tune a drug candidate's selectivity, potency, and pharmacokinetic properties. This guide aims to provide a detailed examination of this high-value compound from a senior application scientist's perspective.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research and development.

Nomenclature and Identifiers

-

IUPAC Name: this compound[3]

-

Synonyms: Benzenamine, 4-(2,3-dimethylphenoxy)-; 4-[(2,3-dimethylphenyl)oxy]aniline[3][4]

-

InChI Key: INUXBJVAWDBGIB-UHFFFAOYSA-N[3]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key computed and experimental properties of the compound. These parameters are critical for predicting its behavior in various solvents, its potential for membrane permeability, and its suitability for different reaction conditions.

| Property | Value | Source |

| Molecular Weight | 213.27 g/mol | [3][5] |

| Exact Mass | 213.115364 Da | [3] |

| Appearance | Typically a solid at room temperature. | [4] |

| Topological Polar Surface Area (TPSA) | 35.3 Ų | [3] |

| Solubility | Moderately soluble in organic solvents. | [4] |

Synthesis Methodologies: Constructing the Diaryl Ether Core

The central challenge in synthesizing this compound lies in the formation of the diaryl ether (C-O) bond. Two primary transition metal-catalyzed cross-coupling reactions are dominant in this field: the Ullmann condensation and the Buchwald-Hartwig amination. While the Buchwald-Hartwig reaction often offers milder conditions, the Ullmann condensation remains a robust and cost-effective method, particularly for large-scale synthesis.[6][7][8][9]

This guide will focus on a protocol based on the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[7][10]

Synthetic Workflow: Ullmann Condensation Approach

The synthesis involves the coupling of 2,3-dimethylphenol with 4-bromo-1-nitrobenzene, followed by the reduction of the nitro group to an amine. The nitro group serves as a potent electron-withdrawing group, activating the aryl halide for nucleophilic aromatic substitution, which is the key step in the Ullmann reaction.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating purification and analytical steps to ensure the identity and purity of the final product.

Step 1: Synthesis of 1-(2,3-Dimethylphenoxy)-4-nitrobenzene via Ullmann Condensation

-

Reactor Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dimethylphenol (1.0 eq.), 4-bromo-1-nitrobenzene (1.05 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

-

Causality: An inert atmosphere (nitrogen) is crucial to prevent the oxidation of the copper catalyst and the phenolate intermediate. K₂CO₃ is the base used to deprotonate the phenol, forming the reactive potassium phenolate nucleophile. A slight excess of the aryl halide ensures complete consumption of the limiting phenol. Copper(I) is the active catalyst for this C-O bond formation.[11]

-

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to the flask.

-

Causality: These solvents effectively dissolve the reactants and can withstand the high temperatures (typically 150-200 °C) required for the Ullmann reaction to proceed at a reasonable rate.[10]

-

-

Reaction: Heat the reaction mixture to 160 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The high temperature is necessary to overcome the activation energy of the C-O coupling step. TLC allows for visual confirmation of the consumption of starting materials and the formation of the product.

-

-

Workup and Purification: a. Cool the mixture to room temperature and pour it into a beaker of ice water, which will precipitate the crude product. b. Filter the solid, wash with water, and then with a small amount of cold ethanol to remove residual DMF. c. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(2,3-Dimethylphenoxy)-4-nitrobenzene.

-

Validation: The purity of the intermediate should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).

-

Step 2: Reduction of the Nitro Group

-

Reactor Setup: Dissolve the purified 1-(2,3-Dimethylphenoxy)-4-nitrobenzene (1.0 eq.) from Step 1 in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂, 4-5 eq.) and concentrated hydrochloric acid (HCl). Stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete (monitored by TLC).

-

Causality: The SnCl₂/HCl system is a classic and effective method for the reduction of aromatic nitro groups to primary amines. Alternatively, catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst) can be used, which is often cleaner but requires specialized equipment.

-

-

Workup and Purification: a. Cool the reaction mixture and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8). b. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. e. Purify the final compound, this compound, using column chromatography on silica gel.

-

Validation: The final product's identity and purity must be rigorously confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Potential Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of potential drug candidates. The primary amine provides a nucleophilic site for derivatization, allowing for the exploration of a large chemical space.

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the target kinase. The this compound can be readily acylated or coupled with heterocyclic systems to mimic this binding motif. The 2,3-dimethylphenoxy group can occupy adjacent hydrophobic pockets, potentially enhancing binding affinity and selectivity.

-

GPCR Modulators: The diaryl ether structure can be found in antagonists for G-protein coupled receptors (GPCRs). The flexibility of the ether linkage allows the two aromatic rings to adopt optimal orientations for receptor binding.

-

Antimicrobial/Antiviral Agents: The lipophilic nature of the dimethylphenoxy group combined with the hydrogen-bonding capability of the aniline can be exploited in the design of agents that disrupt microbial membranes or inhibit viral enzymes.

The structural motif of 2-substituted anilines has been successfully utilized in the development of potent dual inhibitors for targets like Mer and c-Met kinases, highlighting the therapeutic potential of this chemical class.[1]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced organic synthesis. Its robust synthesis via established methods like the Ullmann condensation, combined with the versatile reactivity of its aniline functional group, makes it an invaluable asset for drug discovery programs. This guide has provided the foundational knowledge, from physicochemical properties to a detailed, validated synthesis protocol, required for researchers and scientists to effectively utilize this compound in their pursuit of novel therapeutics and advanced materials.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7139200, this compound.

- Organic Syntheses (n.d.). 2-methoxydiphenyl ether. Coll. Vol. 2, p.444 (1943); Vol. 16, p.49 (1936).

- Google Patents (1986). US4564712A - Process for the preparation of diphenyl ethers.

- Google Patents (2011). CN102146024B - Method for preparing diphenyl ether.

- Guillou, S., & Taillefer, M. (2010). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 12(20), 4604–4607.

- Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Supporting Information for "Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands". (2018). Royal Society of Chemistry.

- J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling.

- Organic Syntheses (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Vol. 91, p.1 (2014).

- Wikipedia (n.d.). Buchwald–Hartwig amination.

- Moroz, A. A., & Shvartsberg, M. S. (1974). The Ullmann Ether Condensation. Russian Chemical Reviews, 43(8), 679-689.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7139208, 4-(3-Methyl-4-propan-2-ylphenoxy)aniline.

- Organic Syntheses (n.d.). Acetone-anil. Coll. Vol. 1, p.80 (1941); Vol. 3, p.3 (1923).

- Li, Y., et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 27(21), 7247.

Sources

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C14H15NO | CID 7139200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 155106-50-6: this compound [cymitquimica.com]

- 5. This compound [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102146024B - Method for preparing diphenyl ether - Google Patents [patents.google.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Data for 4-(2,3-Dimethylphenoxy)aniline: A Technical Guide

Introduction

4-(2,3-Dimethylphenoxy)aniline is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a substituted phenoxy moiety linked to an aniline core, presents a unique spectroscopic fingerprint. Accurate characterization of this compound is paramount for its use in research and development, ensuring its identity, purity, and stability. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the principles of data acquisition and interpretation for researchers, scientists, and drug development professionals.

While experimental spectra for this specific molecule are not widely available in public databases, this guide will utilize predicted data from validated computational models and comparative analysis with structurally related compounds to provide a comprehensive spectroscopic profile. This approach serves as a robust framework for the characterization of novel chemical entities.

Molecular Structure and Key Features

IUPAC Name: this compound CAS Number: 155106-50-6[1] Molecular Formula: C₁₄H₁₅NO[1] Molecular Weight: 213.27 g/mol [1]

The structure of this compound is characterized by two aromatic rings connected by an ether linkage. One ring is a 2,3-dimethylphenyl group, and the other is a 4-aminophenyl group. The presence of the primary amine (-NH₂), the ether (C-O-C), the aromatic C-H and C=C bonds, and the methyl groups (-CH₃) are the key features that will be identified and characterized by the spectroscopic techniques discussed below.

Caption: Molecular Structure of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons on both rings, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | m | 3H | Ar-H (2,3-dimethylphenoxy) |

| ~ 6.8 - 6.9 | d | 2H | Ar-H (ortho to -O) |

| ~ 6.6 - 6.7 | d | 2H | Ar-H (ortho to -NH₂) |

| ~ 3.6 | br s | 2H | -NH₂ |

| ~ 2.2 | s | 3H | Ar-CH₃ |

| ~ 2.1 | s | 3H | Ar-CH₃ |

Interpretation

-

Aromatic Protons: The protons on the aniline ring are expected to appear as two doublets due to the para-substitution pattern. The protons ortho to the electron-donating amino group will be shielded and appear at a lower chemical shift compared to the protons ortho to the ether oxygen. The protons on the 2,3-dimethylphenoxy ring will likely show a more complex multiplet pattern.

-

Amine Protons: The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of this peak can be highly variable and is dependent on the solvent, concentration, and temperature. Deuterium exchange (shaking the sample with a drop of D₂O) can be used to confirm the assignment of the -NH₂ peak, as it will disappear from the spectrum.

-

Methyl Protons: The two methyl groups on the phenoxy ring are in different chemical environments and are therefore expected to have slightly different chemical shifts, appearing as two sharp singlets.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like those of the amine group.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), pulse width, and relaxation delay.

-

Acquire the free induction decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | Ar-C (C-O) |

| ~ 145 | Ar-C (C-N) |

| ~ 138 | Ar-C (quaternary, dimethylphenoxy) |

| ~ 130 | Ar-C (quaternary, dimethylphenoxy) |

| ~ 125 - 128 | Ar-CH |

| ~ 115 - 120 | Ar-CH |

| ~ 20 | Ar-CH₃ |

| ~ 15 | Ar-CH₃ |

Interpretation

-

Aromatic Carbons: The carbon atoms attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) will be deshielded and appear at the downfield end of the aromatic region. The quaternary carbons of the dimethyl-substituted ring will also be in this region. The protonated aromatic carbons will appear in the range of 115-128 ppm.

-

Aliphatic Carbons: The two methyl carbons will be highly shielded and appear at the upfield end of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration of the sample is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Instrument Setup and Data Acquisition:

-

Use a broadband probe to observe the ¹³C signals.

-

Set the spectrometer to the ¹³C frequency.

-

Employ proton decoupling to simplify the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon.

-

A larger number of scans (typically 64 or more) and a longer relaxation delay are necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

-

Infrared (IR) Spectroscopy

Predicted IR Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-O, and C-N bonds.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H stretch | Primary amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Methyl |

| 1620 - 1580 | C=C stretch | Aromatic ring |

| 1520 - 1480 | N-H bend | Primary amine |

| 1250 - 1200 | C-O stretch | Aryl ether |

| 1320 - 1250 | C-N stretch | Aromatic amine |

Interpretation

-

N-H Vibrations: The primary amine group should give rise to two characteristic stretching bands in the 3400-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes. An N-H bending vibration is also expected around 1520-1480 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.

-

Aromatic C=C Vibrations: The stretching of the carbon-carbon double bonds in the aromatic rings will result in several sharp bands in the 1620-1580 cm⁻¹ region.

-

C-O and C-N Vibrations: The C-O stretching of the aryl ether and the C-N stretching of the aromatic amine will appear in the fingerprint region of the spectrum, typically between 1320 cm⁻¹ and 1200 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-